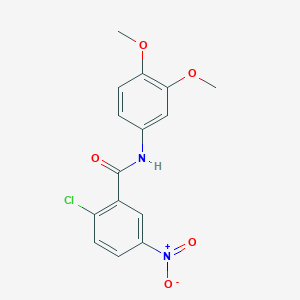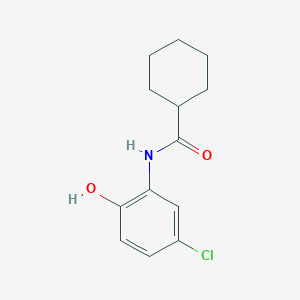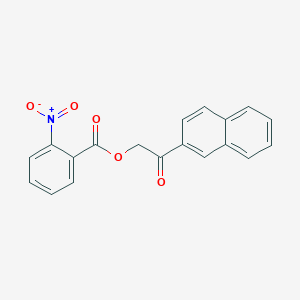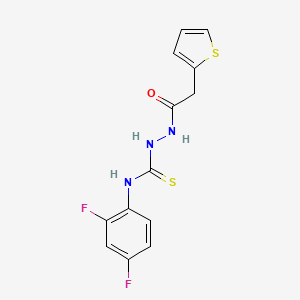![molecular formula C11H12BrN3O B5720400 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, also known as BMT-1, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in the folding and stabilization of many proteins. By inhibiting Hsp90, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that are important in inflammation and immune response.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its high potency and selectivity. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a high affinity for Hsp90, which makes it a potent inhibitor of this enzyme. However, one of the limitations of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. One potential direction is the development of more potent and selective inhibitors of Hsp90. Another potential direction is the investigation of the anti-inflammatory and anti-angiogenic properties of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, which could lead to the development of new treatments for various inflammatory and angiogenic diseases. Additionally, the use of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in combination with other drugs could lead to synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the reaction of 4-bromo-2-methylphenol with 2-chloroethyl triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. This method has been reported to have a yield of up to 90% and is considered to be efficient and reliable.
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-9-6-10(12)2-3-11(9)16-5-4-15-8-13-7-14-15/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFISFOTVGUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)

![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)



